Tolylene Diisocyanate (MIX OF ISOMERS)

Description

BenchChem offers high-quality Tolylene Diisocyanate (MIX OF ISOMERS) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tolylene Diisocyanate (MIX OF ISOMERS) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

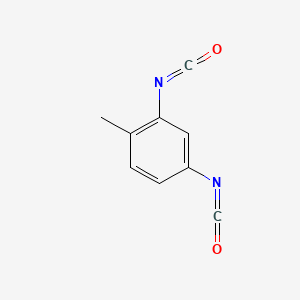

2,4-diisocyanato-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKJHBMWWAPEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2, Array | |

| Record name | TOLUENE-2,4-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28574-89-2, 6144-18-9, 26006-20-2 | |

| Record name | Benzene, 2,4-diisocyanato-1-methyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28574-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2,4-diisocyanato-1-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6144-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2,4-diisocyanato-1-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26006-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7026156 | |

| Record name | Toluene 2,4-diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Toluene-2,4-diisocyanate appears as colorless to yellow or dark liquid or solid with a sweet, fruity, pungent odor. Melting point 68 °F (20 °C). Evolves CO2 when moist. This can cause over-pressurization in an enclosed space.Toxic and carcinogenic. Used in polyurethane foams, coatings in floor and wood finishes, sealers, paints, concrete sealers for aircraft and tank trucks, elastomers in clay pipe seals, elastomers and coatings, and crosslinking agent for nylon. Rate of onset: Immediate Persistence: Hours - weeks Odor threshold: 0.4 - 2 ppm Source/use/other hazard: Polyurethane (wood coatings, foam), nylon industries; skin irritant., Liquid; Liquid, Other Solid, Colorless to pale-yellow solid or liquid (above 71 degrees F) with a sharp, pungent odor; [NIOSH], Melting point = 20 deg C; [ChemIDplus] Colorless to yellow liquid or solid with a sweet, pungent, fruity odor; mp = 19.5-21.5 deg C; [INCHEM PIMs], Clear colorless to pale yellow liquid with a pungent odor; [HSDB] Colorless to yellow liquid with a sharp odor; mp = 14 deg C; [Dow Chemical MSDS], COLOURLESS-TO-PALE YELLOW LIQUID OR CRYSTALS WITH PUNGENT ODOUR. TURNS PALE YELLOW ON EXPOSURE TO AIR., Colorless to pale-yellow solid or liquid (above 71 °F) with a sharp, pungent odor. | |

| Record name | TOLUENE-2,4-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 2,4-diisocyanato-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluene-2,4-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diisocyanatomethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Toluene diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-TOLUENE-DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/425 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene-2,4-diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

484 °F at 760 mmHg (EPA, 1998), 251 °C, BP: 126 °C at 11 mm Hg. Reacts with water with evolution of carbon dioxide., Specific gravity: 1.22 at 25 °C; BP: 250 °C; FP: 11.3-13.5 °C /80% 2,4:20% 2,6/, 484 °F | |

| Record name | TOLUENE-2,4-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-TOLUENE-DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/425 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene-2,4-diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

270 °F (EPA, 1998), 127 °C, 260 °F (127 °C), 127 °C c.c., 270 °F for an 80/20% 2,4/ 2,6 TDI mixture, 260 °F | |

| Record name | TOLUENE-2,4-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene-2,4-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-TOLUENE-DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/425 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene-2,4-diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NTP, 1992), Very soluble in acetone, benzene, ethyl ether, Soluble in ether. acetone, and other organic solvents, Miscible with alcohol (decomposition). Miscible with ether, acetone, benzene, carbon tetrachloride, chlorobenzene, diglycol monomethyl ether, kerosene, olive oil, Solubility in water: reaction, Insoluble | |

| Record name | TOLUENE-2,4-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Toluene-2,4-diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2244 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2244 at 20 °C/4 °C, Saturated liquid density: 75.879 lb/cu ft; liquid heat capacity: 0.398 Btu/lb-F; liquid thermal conductivity: 1.179 Btu-inch/hr-sq ft-F; liquid viscosity: 3.769 Centipoise (all at 85 °F), Saturated vapor pressure: 0.004 lb/sq in; saturated vapor density: 0.00011 lb/cu ft (all at 130 °F), Relative density (water = 1): 1.2, 1.2244 at 68 °F, 1.22 | |

| Record name | TOLUENE-2,4-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-TOLUENE-DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/425 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene-2,4-diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

6 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.0 (Air = 1), Relative vapor density (air = 1): 6.0, 6 | |

| Record name | TOLUENE-2,4-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-TOLUENE-DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/425 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 176 °F (EPA, 1998), 0.008 [mmHg], 0.01 [mmHg], 0.02 [mmHg], VP: 0.5 mm Hg at 25 °C /80% 2,4:20% 2,6/, 8.0X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 1.3, 0.01 mmHg at 77 °F, (77 °F): 0.01 mmHg | |

| Record name | TOLUENE-2,4-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene-2,4-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diisocyanatomethylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13159 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Toluene diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-TOLUENE-DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/425 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene-2,4-diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Water-white to pale yellow liquid, Clear faintly yellow liquid, Colorless to pale yellow, solid or liquid (above 71 °F), Liquid at room temperature ... Darkens on exposure to sunlight | |

CAS No. |

584-84-9, 1321-38-6, 26006-20-2 | |

| Record name | TOLUENE-2,4-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Toluene 2,4-diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene 2,4-diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diisocyanatomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-diisocyanato-1-methyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026006202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Toluene diisocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Toluene diisocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Toluene Diisocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/24-toluene-diisocyanate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, 2,4-diisocyanato-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Toluene 2,4-diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-m-phenylene diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, 2,4-diisocyanato-1-methyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (diisocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLUENE 2,4-DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17X7AFZ1GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-TOLUENE-DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/425 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Benzene, 2,4-diisocyanato-1-methyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ602160.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

67.1 to 70.7 °F (EPA, 1998), 20.5 °C, 22 °C, 67.1-70.7 °F, 71 °F | |

| Record name | TOLUENE-2,4-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1613 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-TOLUENE DIISOCYANATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0339 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,4-TOLUENE-DIISOCYANATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/425 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Toluene-2,4-diisocyanate | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0621.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reactivity Differences Between 2,4-TDI and 2,6-TDI Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity differences between the two primary isomers of toluene diisocyanate (TDI): 2,4-TDI and 2,6-TDI. Understanding these differences is crucial for professionals in polymer chemistry, materials science, and drug development, as the isomeric composition of TDI significantly influences reaction kinetics, polymer structure, and final product properties.

Introduction to Toluene Diisocyanate (TDI)

Toluene diisocyanate is a highly reactive aromatic diisocyanate, pivotal in the production of polyurethanes. It is commercially available predominantly as a mixture of its 2,4 and 2,6 isomers, typically in ratios of 80:20 or 65:35.[1] Pure 2,4-TDI is also available for specialized applications. The distinct reactivity of each isomer stems from the electronic and steric effects exerted by the methyl group on the toluene ring.

Core Reactivity Differences: Steric and Electronic Effects

The primary driver of the reactivity differences between 2,4-TDI and 2,6-TDI lies in the positioning of the isocyanate (-NCO) groups relative to the methyl group on the aromatic ring.

-

2,4-TDI: This isomer possesses two -NCO groups in non-equivalent positions: one at the 4-position (para) and another at the 2-position (ortho) relative to the methyl group. The -NCO group at the 4-position is significantly more reactive than the one at the 2-position. This is attributed to reduced steric hindrance at the para position, allowing for easier access by nucleophiles such as hydroxyl groups.[2] The methyl group's electron-donating nature also influences the electrophilicity of the isocyanate carbons, but the steric effect is the dominant factor in reactivity differences. The reactivity of the -NCO group at the para position is reported to be approximately four times higher than that of the ortho -NCO group.[2]

-

2,6-TDI: In this symmetrical isomer, both -NCO groups are in the 2- and 6-positions (ortho) relative to the methyl group. Consequently, both isocyanate groups exhibit similar, and lower, reactivity compared to the 4-position -NCO in 2,4-TDI. Their reactivity is comparable to that of the less reactive 2-position -NCO group in 2,4-TDI.[2] However, the reaction of one -NCO group in 2,6-TDI can electronically influence the reactivity of the second -NCO group.

Quantitative Reactivity Data

The following tables summarize the available quantitative data on the reaction kinetics and thermodynamics of 2,4-TDI and 2,6-TDI with alcohols. It is important to note that direct, side-by-side comparative data under identical conditions is limited in the literature.

Table 1: Reaction Rate Constants (k) for TDI Isomers with Alcohols

| Isomer | Reactant | k₁ (L mol⁻¹ s⁻¹) | k₂ (L mol⁻¹ s⁻¹) | Temperature (°C) | Catalyst | Solvent | Reference |

| 2,4-TDI | 2-Methoxyethanol | 42.5 | 1.6 | Not Specified | Not Specified | Not Specified | [3] |

| 2,6-TDI | 2-Methoxyethanol | 5 | 2 | Not Specified | Not Specified | Not Specified | [3] |

| 2,4-TDI | 1-Butanol | - | - | 60 | None | Not Specified | [4] |

| 2,6-TDI | 1-Butanol | - | - | 60 | None | Not Specified | [4] |

k₁ refers to the rate constant for the reaction of the first isocyanate group, and k₂ for the second. Note: The data for 1-butanol did not provide specific rate constants in the cited source but was part of a kinetic study.

Table 2: Activation Energies (Ea) for TDI Isomer Reactions

| Isomer | Reactant | Ea (kJ/mol) | Catalyst | Solvent | Reference |

| 2,4-TDI | 1-Butanol | ~125.5 | None | Liquid Aliphatic Hydrocarbons | [4] |

| 2,4-TDI | Dimerization | 87.9 | None | Not Specified | [5] |

| 2,6-TDI | Dimerization | 98.8 | None | Gas Phase | [5] |

Note: The activation energy for the reaction of 2,4-TDI with 1-butanol was reported as approximately 30 kcal/mol and has been converted to kJ/mol (1 kcal = 4.184 kJ).

Experimental Protocols for Kinetic Analysis

The determination of the reaction kinetics of TDI isomers with hydroxyl-containing compounds can be accomplished through various analytical techniques. Below are detailed methodologies for three common approaches.

Titration Method for Isocyanate Content Determination

This method is a classic approach to determine the concentration of unreacted isocyanate groups at different time points during a reaction.

Principle: An excess of a standard solution of a primary or secondary amine (e.g., di-n-butylamine) is added to the reaction aliquot. The amine reacts with the unreacted isocyanate groups. The excess, unreacted amine is then back-titrated with a standard acid solution (e.g., hydrochloric acid).

Detailed Protocol:

-

Reaction Setup:

-

In a thermostated reactor vessel, combine the TDI isomer and the alcohol in a suitable dry solvent (e.g., toluene).

-

Initiate the reaction and start timing.

-

-

Sampling:

-

Titration:

-

Allow the quenching reaction to proceed for a set amount of time (e.g., 15 minutes) with gentle stirring.[6]

-

Add an appropriate indicator (e.g., bromophenol blue) or use a potentiometric electrode for endpoint detection.[8]

-

Titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid in a suitable solvent like isopropanol.[6][7]

-

-

Blank Determination:

-

Calculation:

-

The concentration of unreacted isocyanate at each time point can be calculated from the difference in the titration volumes of the blank and the sample.

-

In-Situ FTIR Spectroscopy for Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate peak.[4][9]

Principle: The stretching vibration of the -N=C=O group gives a strong and distinct absorption band in the IR spectrum, typically around 2270 cm⁻¹.[10] The decrease in the absorbance of this peak over time is directly proportional to the consumption of isocyanate groups.

Detailed Protocol:

-

Instrumentation:

-

Utilize an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.[11]

-

-

Reaction Setup:

-

Assemble the reaction in a vessel that allows for the immersion of the ATR probe.

-

Ensure the reaction mixture is well-stirred and maintained at a constant temperature.

-

-

Data Acquisition:

-

Record a background spectrum of the solvent and alcohol mixture before adding the TDI isomer.

-

Initiate the reaction by adding the TDI isomer and immediately begin collecting spectra at regular time intervals (e.g., every 30-60 seconds).[9]

-

-

Data Analysis:

-

Monitor the height or area of the isocyanate peak at ~2270 cm⁻¹ in each spectrum.

-

To account for any changes in the sample pathlength or concentration, normalize the isocyanate peak intensity to an internal standard peak that does not change during the reaction (e.g., a C-H stretching band from the solvent or a reactant).[9]

-

Plot the normalized isocyanate concentration versus time to obtain the kinetic profile.

-

HPLC Method for Isomer Quantification

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the unreacted 2,4-TDI and 2,6-TDI isomers in a reaction mixture.

Principle: Aliquots of the reaction mixture are taken at different times and derivatized to form stable compounds that can be separated and quantified by HPLC with a suitable detector (e.g., UV or mass spectrometry).

Detailed Protocol:

-

Derivatization Agent:

-

Prepare a solution of a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine or N-benzylmethylamine, in a suitable solvent.[11]

-

-

Sampling and Derivatization:

-

At specific time points, withdraw an aliquot of the reaction mixture.

-

Immediately add the aliquot to a solution containing an excess of the derivatizing agent to quench the reaction and form stable urea derivatives.

-

-

HPLC Analysis:

-

Column: Use a reverse-phase C18 column.[11]

-

Mobile Phase: A suitable gradient of acetonitrile and water is typically used.

-

Detection: UV detection at a wavelength where the derivatives have strong absorbance (e.g., 254 nm) or mass spectrometry for higher sensitivity and specificity.[11]

-

Inject the derivatized samples into the HPLC system.

-

-

Quantification:

-

Prepare calibration curves using standards of the derivatized 2,4-TDI and 2,6-TDI.

-

Quantify the amount of each unreacted isomer in the samples by comparing their peak areas to the calibration curves.

-

Reaction Mechanisms and Experimental Workflow Diagrams

The following diagrams, created using the Graphviz DOT language, illustrate the key reaction pathway and a typical experimental workflow for kinetic studies.

Urethane Formation Signaling Pathway

References

- 1. Toluene 2,4- and 2,6-Diisocyanate:Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pages.hannainst.com [pages.hannainst.com]

- 4. azom.com [azom.com]

- 5. researchgate.net [researchgate.net]

- 6. hiranuma.com [hiranuma.com]

- 7. xylemanalytics.com [xylemanalytics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. HPLC-UV and HPLC-ESI+-MS/MS analysis of free monomeric methylene diphenyl diisocyanate in polyurethane foams and prepolymers after stabilization with NBMA a new derivatizating agent - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of Tolylene Diisocyanate Isomer Mixtures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Tolylene Diisocyanate (TDI) isomer mixtures. Tolylene Diisocyanate, a key component in the synthesis of polyurethanes, is primarily available as mixtures of its 2,4- and 2,6-isomers, most commonly in 80:20 and 65:35 ratios.[1][2][3] Understanding the distinct properties of these mixtures is crucial for their application in research and development, particularly in the formulation of novel polymers and materials. This guide presents key quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the TDI production process and safety handling workflows.

Physicochemical Data of TDI Isomer Mixtures

The physicochemical properties of TDI are significantly influenced by the ratio of its 2,4- and 2,6-isomers. The following tables summarize the key quantitative data for the pure isomers and their common commercial mixtures.

Table 1: General Physicochemical Properties

| Property | 2,4-TDI | 2,6-TDI | TDI 80:20 | TDI 65:35 |

| Molecular Formula | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₆N₂O₂ | C₉H₆N₂O₂ |

| Molecular Weight ( g/mol ) | 174.16 | 174.16 | 174.16 | 174.16 |

| Appearance | Colorless to pale yellow liquid/solid | Colorless to pale yellow solid | Colorless to yellowish liquid | Colorless to yellowish liquid |

| Odor | Sharp, pungent | Pungent | Sharp, pungent | Sharp, pungent |

Table 2: Thermal and Density Properties

| Property | 2,4-TDI | 2,6-TDI | TDI 80:20 |

| Boiling Point (°C) | 251 | 251 | ~251[4] |

| Melting Point (°C) | 21.8 | 68-72 | < 20 |

| Density (g/cm³ at 20°C) | 1.214 | ~1.22 | 1.22 |

| Flash Point (°C) | 132 | - | 132 |

| Autoignition Temperature (°C) | >600 | - | 620 |

Table 3: Vapor Pressure of TDI 80:20 Mixture

| Temperature (°C) | Vapor Pressure (mm Hg) |

| 20 | ~0.01 |

| 25 | 0.02 |

| 38 | - |

| 100 | - |

| 150 | - |

| 200 | - |

| 250 | - |

| 260 | - |

Note: A formula to calculate the vapor pressure of an 80:20 TDI mixture is Log (TDI VP in mm mercury) = 8.7218 - 2,852.8 / Temperature (°K).[5]

Table 4: Viscosity of TDI

| Temperature (°C) | Viscosity (cP) |

| 25 | 3.10 |

| 50 | 1.7 |

Table 5: Solubility of TDI

| Solvent | Solubility |

| Water | Reacts |

| Acetone | Miscible |

| Benzene | Miscible |

| Ether | Miscible |

| Ethanol | Readily soluble |

| Diethyl ether | Readily soluble |

| Ethyl acetate | Readily soluble |

| Carbon tetrachloride | Readily soluble |

Experimental Protocols

Accurate determination of the physicochemical properties of TDI isomers is essential for quality control and research. The following are detailed methodologies for key experiments.

Determination of Isomer Ratio by Gas Chromatography (GC)

Objective: To quantify the percentage of 2,4-TDI and 2,6-TDI in a mixture.

Apparatus:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column (e.g., DB-624 or OV-225).[5]

-

Autosampler.

-

Data acquisition and processing software.

Reagents:

-

TDI sample.

-

High-purity toluene (solvent).

-

High-purity nitrogen (carrier gas).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the TDI sample in toluene. A typical concentration is 1% (w/v).

-

GC Conditions:

-

Injector Temperature: 180°C.

-

Detector Temperature: 250°C.

-

Carrier Gas Flow Rate: 1.0 mL/min.

-

Split Ratio: 5:1.

-

Oven Temperature Program: Hold at 100°C for 2 minutes, then ramp to 220°C at a rate of 20°C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL.

-

-

Analysis: Inject the prepared sample into the GC. The two isomers will separate based on their boiling points and interaction with the stationary phase, resulting in two distinct peaks in the chromatogram.

-

Quantification: The area of each peak is proportional to the concentration of the corresponding isomer. The percentage of each isomer is calculated using the area normalization method.

Determination of Viscosity

Objective: To measure the dynamic viscosity of TDI isomer mixtures. This protocol is based on ASTM D4889.

Apparatus:

-

Rotational viscometer (e.g., Brookfield type).

-

Constant temperature water bath.

-

Appropriate spindle for the expected viscosity range.

-

Beaker.

Procedure:

-

Temperature Control: Equilibrate the TDI sample to the desired temperature (e.g., 25°C) in the constant temperature water bath.

-

Sample Preparation: Place a sufficient amount of the temperature-equilibrated TDI sample into a beaker.

-

Measurement:

-

Immerse the selected spindle into the TDI sample, ensuring the immersion mark is met.

-

Allow the spindle to rotate at a constant speed until a stable reading is obtained.

-

Record the viscosity reading from the viscometer display.

-

-

Data Reporting: Report the viscosity in centipoise (cP) along with the test temperature and the spindle/speed combination used.

Determination of Density

Objective: To determine the density of liquid TDI isomer mixtures. This protocol is based on ASTM D3505.

Apparatus:

-

Pycnometer (a glass flask with a precise volume).

-

Analytical balance (accurate to 0.1 mg).

-

Constant temperature water bath.

-

Thermometer.

Procedure:

-

Pycnometer Calibration:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer on the analytical balance.

-

Fill the pycnometer with deionized water of a known temperature.

-

Place the filled pycnometer in the constant temperature water bath to allow it to reach thermal equilibrium.

-

Remove any excess water and reweigh the pycnometer.

-

Calculate the exact volume of the pycnometer using the known density of water at that temperature.

-

-

Sample Measurement:

-

Empty, clean, and dry the pycnometer.

-

Fill the pycnometer with the TDI sample.

-

Equilibrate the filled pycnometer in the constant temperature water bath.

-

Remove any excess TDI and weigh the pycnometer.

-

-

Calculation:

-

Subtract the mass of the empty pycnometer from the mass of the pycnometer filled with TDI to get the mass of the TDI sample.

-

Density is calculated by dividing the mass of the TDI sample by the calibrated volume of the pycnometer.

-

Determination of Vapor Pressure by Thermogravimetric Analysis (TGA)

Objective: To determine the vapor pressure of TDI as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (TGA).

-

Sample pans (e.g., aluminum).

-

Inert gas supply (e.g., nitrogen).

Procedure:

-

Instrument Setup:

-

Calibrate the TGA for temperature and mass.

-

Set a constant flow of inert gas (e.g., 50 mL/min).

-

-

Sample Preparation: Place a small, accurately weighed amount of the TDI sample into a TGA pan.

-

Isothermal Measurement:

-

Heat the sample to a specific isothermal temperature.

-

Monitor the rate of mass loss over time. The rate of evaporation is proportional to the vapor pressure at that temperature.

-

-

Temperature Ramp Measurement:

-

Alternatively, heat the sample at a constant rate and record the mass loss as a function of temperature.

-

-

Calculation: The vapor pressure can be calculated from the rate of mass loss using the Langmuir equation, which relates the rate of evaporation to vapor pressure. This often requires calibration with a reference material with a known vapor pressure.

Determination of Solubility

Objective: To qualitatively and quantitatively determine the solubility of TDI in various organic solvents.

Apparatus:

-

Vials or test tubes with closures.

-

Vortex mixer or magnetic stirrer.

-

Analytical balance.

-

Spectrophotometer or other suitable analytical instrument for quantification.

Procedure:

-

Qualitative Assessment:

-

Add a small, known amount of TDI (e.g., 100 mg) to a vial containing a known volume of the solvent (e.g., 1 mL).

-

Vortex or stir the mixture for a set period at a controlled temperature.

-

Visually inspect the solution for any undissolved TDI. If the TDI completely dissolves, it is considered soluble at that concentration.

-

-

Quantitative Assessment (for sparingly soluble cases):

-

Prepare a saturated solution by adding an excess of TDI to a known volume of the solvent and allowing it to equilibrate for an extended period with agitation.

-

Carefully separate the saturated solution from the undissolved TDI (e.g., by centrifugation and decanting the supernatant).

-

Dilute an aliquot of the saturated solution to a suitable concentration for analysis.

-

Determine the concentration of TDI in the diluted solution using a suitable analytical technique (e.g., UV-Vis spectroscopy by derivatizing the isocyanate).

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Safety Precaution: Due to the reactivity of TDI with moisture, all solubility experiments should be conducted using anhydrous solvents and under a dry, inert atmosphere (e.g., nitrogen or argon).

Visualizations

Industrial Production of Tolylene Diisocyanate

The industrial synthesis of TDI is a multi-step process that begins with toluene. The following diagram illustrates the key stages of production.[6][7][8]

References

- 1. store.astm.org [store.astm.org]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. store.astm.org [store.astm.org]

- 5. researchgate.net [researchgate.net]

- 6. Isocyanate and Polyol ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]

- 7. store.astm.org [store.astm.org]

- 8. ASTM | GARDCO [gardco.com]

An In-depth Technical Guide to the Health and Safety of Tolylene Diisocyanate (TDI) Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety research concerning Tolylene Diisocyanate (TDI) isomers, primarily focusing on 2,4-TDI and 2,6-TDI. It is designed to be a thorough resource for researchers, scientists, and professionals involved in drug development and occupational health and safety. This document summarizes key toxicological endpoints, details experimental methodologies, and visualizes critical biological pathways.

Executive Summary

Toluene Diisocyanate (TDI) is a highly reactive chemical widely used in the production of polyurethane foams, coatings, and elastomers.[1] Occupational exposure to TDI is a significant health concern, primarily due to its potent respiratory sensitizing properties, leading to occupational asthma.[1] This guide delves into the toxicology of the two main isomers, 2,4-TDI and 2,6-TDI, which are typically produced and used as an 80:20 mixture.[2][3][4] The carcinogenic, respiratory, and genotoxic effects are discussed in detail, supported by quantitative data from key studies and detailed experimental protocols. Furthermore, this guide elucidates the molecular signaling pathways implicated in TDI-induced pathogenesis.

Toxicological Profile